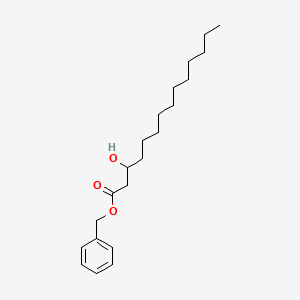

Benzyl 3-hydroxytetradecanoate

Description

Contextualization within the Hydroxy Fatty Acid Ester Class

Benzyl (B1604629) 3-hydroxytetradecanoate (B1260086) belongs to the class of organic compounds known as hydroxy fatty acid esters. Specifically, it is a benzyl ester of 3-hydroxytetradecanoic acid. This class is characterized by a carboxylic acid functional group and a hydroxy functional group separated by two carbon atoms. glycosurf.com The general structure consists of a long hydrocarbon chain, a hydroxyl group at the third carbon position, and a benzyl group attached to the ester linkage.

The table below outlines the key chemical identifiers for Benzyl 3-hydroxytetradecanoate.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol |

| CAS Number | 88862-84-4 |

Significance in Natural Product Chemistry and Chemical Biology

The significance of this compound lies primarily in its role as a crucial intermediate in the synthesis of complex, biologically active molecules. biorxiv.orgnsf.govnih.gov While not typically found as an end-product in nature, its precursor, 3-hydroxytetradecanoic acid, is a known bacterial and human metabolite. nih.gov The benzyl ester form is a synthetically versatile building block used by chemists to construct larger molecules with specific biological functions.

Its importance is particularly noted in the field of lipid chemistry, where it serves as a key component in the laboratory synthesis of lipid A and its analogues. nih.govoup.com Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. The ability to synthesize lipid A analogues is critical for studying the relationship between their structure and biological activity, including their potential as vaccine adjuvants or as antagonists of septic shock. nih.govoup.com

Furthermore, this compound is utilized in the synthesis of other important lipid structures, such as ornithine lipids, which are another class of bacterial lipids with immunological activity, and rhamnolipids, which are biosurfactants with a wide range of potential applications. biorxiv.orgnsf.gov

Overview of Research Trajectories Pertaining to this compound

Current research involving this compound is predominantly focused on its application as a synthetic intermediate. The primary research trajectories include:

Synthesis of Lipid A Analogues: A major area of research is the use of this compound in the multi-step synthesis of lipid A and its derivatives. nih.govoup.com Researchers are exploring how modifications to the lipid chains, facilitated by intermediates like this compound, affect the immunological response to these molecules. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed in later synthetic steps. nih.gov

Construction of Ornithine Lipids: this compound is a key starting material for the synthesis of ornithine lipids. biorxiv.orgbiorxiv.org These studies aim to create novel ornithine lipid structures to investigate their interaction with the immune system, particularly their ability to activate Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome. biorxiv.org

Development of Rhamnolipid Congeners: The compound is used in the chemical synthesis of non-naturally occurring rhamnolipid congeners. nsf.gov This research allows for the systematic variation of the lipid tail structure to study how these changes impact the surfactant properties and biological activities of rhamnolipids.

A common synthetic route to this compound involves the esterification of 3-hydroxytetradecanoic acid. A typical laboratory preparation is detailed below.

| Reactants | Reagents | Conditions | Yield |

| 3-Hydroxytetradecanoic acid | Benzyl bromide, Triethylamine, Tetrabutylammonium iodide | Ethyl acetate, Room temperature, 18 hours | Quantitative |

This reaction demonstrates a straightforward and efficient method for producing this compound, making it readily accessible for its various research applications. biorxiv.org The resulting compound is often purified by column chromatography. biorxiv.org Spectroscopic data, such as ¹H-NMR, is used to confirm the structure of the synthesized product. biorxiv.orgbiorxiv.org

Structure

3D Structure

Properties

CAS No. |

88862-84-4 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

benzyl 3-hydroxytetradecanoate |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3 |

InChI Key |

NRNRXBHTCKDUNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Hydroxytetradecanoate and Its Chiral Precursors

Chemical Synthesis Approaches

The construction of Benzyl (B1604629) 3-hydroxytetradecanoate (B1260086) and its precursors relies on a variety of chemical strategies, from classical reactions to modern asymmetric catalysis.

Esterification Reactions of 3-Hydroxytetradecanoic Acid with Benzyl Alcohol and its Precursors

The direct esterification of 3-hydroxytetradecanoic acid with benzyl alcohol represents a primary method for the synthesis of the target compound. This acid-catalyzed reaction, known as Fischer esterification, involves the treatment of the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by benzyl alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of water yield the desired benzyl ester. masterorganicchemistry.commasterorganicchemistry.com

Alternative benzylation methods that operate under neutral conditions have also been developed to accommodate sensitive substrates. beilstein-journals.org One such method employs 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor upon warming. beilstein-journals.org Another approach involves the in-situ generation of this active reagent from 2-benzyloxypyridine and methyl triflate. beilstein-journals.org These methods provide mild alternatives to traditional acid-catalyzed esterification.

Enantioselective Synthesis of (R)- and (S)-3-Hydroxytetradecanoate Precursors

The synthesis of enantiomerically pure (R)- and (S)-3-hydroxytetradecanoates is crucial for their use as chiral building blocks in the total synthesis of natural products and pharmaceuticals. acs.orgfrontiersin.org Several asymmetric methodologies have been developed to achieve high enantioselectivity.

Asymmetric hydrogenation of β-ketoesters is a powerful and widely studied method for producing chiral β-hydroxy esters. acs.org This transformation typically employs transition metal catalysts, such as ruthenium and iridium, coordinated to chiral ligands. acs.orgrsc.orgresearchgate.net

Ruthenium-based catalysts, particularly those employing atropisomeric diphosphine ligands like BINAP and its derivatives (e.g., MeO-BIPHEP), have demonstrated high efficiency and enantioselectivity in the hydrogenation of a variety of β-ketoesters. acs.orgresearchgate.net The catalytic system can be optimized for both academic and industrial applications, allowing for very low catalyst-to-substrate ratios. researchgate.net Mechanistic studies have highlighted the significant role of additives like hydrochloric acid in activating the substrate and influencing the enantioselectivity of the reaction. acs.org

Iridium-catalyzed asymmetric hydrogenations offer a complementary approach. Chiral iridium complexes, including those with ferrocenyl P,N,N-ligands, have been shown to effectively catalyze the hydrogenation of β-ketoesters, affording the corresponding β-hydroxy esters with good to excellent enantioselectivities. rsc.orgresearchgate.net

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Ru-MeOBIPHEP | β-Ketoesters | High | acs.org |

| Ir-ferrocenyl P,N,N-ligands | β-Ketoesters | up to 95% | rsc.org |

| Ru-DIPSkewphos/3-AMIQ | α-Alkyl-β-keto esters | ≥99% | nih.gov |

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation of β-Ketoesters

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is another effective strategy, particularly for α-substituted β-ketoesters. nih.govcolab.ws This process allows for the conversion of a racemic starting material into a single, highly enriched stereoisomer of the product. nih.gov

Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, provide a green and highly selective alternative for the synthesis of chiral β-hydroxy esters. consensus.apprsc.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a multitude of reductase enzymes capable of reducing β-ketoesters. acs.orgnih.govresearchgate.net However, the presence of multiple enzymes with differing stereoselectivities can lead to mixtures of stereoisomeric products. acs.orgnih.gov

To overcome this limitation, genetic engineering techniques have been employed to create modified yeast strains. acs.orgnih.gov By overexpressing specific reductases with desired stereoselectivity or knocking out competing enzymes, strains have been developed that can produce β-hydroxy esters with significantly improved enantiomeric excess. acs.orgnih.gov For example, altering the levels of fatty acid synthase, aldo-keto reductase, and α-acetoxy ketone reductase in baker's yeast has led to strains that are highly stereoselective for the reduction of a range of β-ketoesters. acs.orgnih.gov

Isolated and purified enzymes, often from thermophilic organisms for enhanced stability, are also used in cell-free systems. rsc.org These biocatalytic reductions offer high regio- and stereoselectivity for the synthesis of hydroxy-keto esters and dihydroxy esters. acs.org

| Biocatalyst | Substrate Type | Key Feature | Reference |

| Engineered Saccharomyces cerevisiae | β-Ketoesters | Overexpression/knockout of specific reductases | acs.orgnih.gov |

| Thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase | β-Ketoesters | High stability and enantioselectivity | rsc.org |

| Ketoreductases | β,δ-Diketo ester | Regio- and stereoselective reductions | acs.org |

Table 2: Engineered Microorganisms and Enzymes for β-Ketoester Reduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

In the context of 3-hydroxytetradecanoic acid synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective reduction of a ketone or the diastereoselective alkylation of an enolate. nih.gov For example, chiral oxazolidinones can be used to direct aldol (B89426) reactions or alkylations with high diastereoselectivity. Similarly, pseudoephedrine can serve as a chiral auxiliary, where its stereocenters direct the approach of an electrophile to an enolate. wikipedia.org

Another strategy involves the conjugate reduction of an α,β-unsaturated system attached to a chiral auxiliary, followed by asymmetric protonation of the resulting enolate. nih.gov This approach has been successfully applied to the enantioselective synthesis of related chiral carboxylic acids. nih.gov

Strategic Application of Protecting Groups (e.g., Benzyl, 2-Naphthylmethyl Ether) in Complex Synthetic Sequences

In multi-step syntheses of complex molecules containing multiple hydroxyl groups, the strategic use of protecting groups is essential. beilstein-journals.orgnih.gov The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. nih.govresearchgate.netcommonorganicchemistry.com

The 2-naphthylmethyl (Nap) ether has emerged as a valuable alternative to the benzyl group. beilstein-journals.orgnih.gov It shares the stability of the benzyl group but can be cleaved under conditions that are orthogonal to benzyl ether deprotection, such as oxidative or certain acid-mediated conditions. beilstein-journals.org This orthogonality allows for the selective deprotection of one type of ether in the presence of the other, which is a significant advantage in the synthesis of complex polyhydroxylated compounds like lipid A precursors. beilstein-journals.orgnih.gov The Nap group can remain on the molecule until the final global deprotection step, streamlining the synthetic route. beilstein-journals.orgnih.gov

| Protecting Group | Common Introduction Method | Common Cleavage Method | Key Advantage | Reference |

| Benzyl (Bn) Ether | Williamson ether synthesis (e.g., BnBr, NaH) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Robust and widely used | nih.govcommonorganicchemistry.com |

| 2-Naphthylmethyl (Nap) Ether | Similar to benzyl ether synthesis | Hydrogenolysis, oxidative cleavage (e.g., DDQ) | Orthogonal to benzyl group, stable until final deprotection | beilstein-journals.orgnih.gov |

Table 3: Comparison of Benzyl and 2-Naphthylmethyl Protecting Groups

Stereochemical Control and Resolution Techniques in Benzyl 3-Hydroxytetradecanoate Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, as the biological activity often resides in a single enantiomer. The synthesis of an enantiomerically pure compound typically involves either asymmetric synthesis or the resolution of a racemic mixture.

One of the most established methods for separating enantiomers is chiral resolution , which separates a racemic mixture into its individual enantiomers. wikipedia.org This is often accomplished by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization. libretexts.org For the precursor, 3-hydroxytetradecanoic acid, this would involve reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize, allowing for its separation by filtration. wikipedia.org The optically pure acid can then be recovered by treating the salt with a strong acid. The other diastereomeric salt remaining in solution can also be processed to recover the other enantiomer.

Common Chiral Resolving Agents for Acids:

| Chiral Base | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

Another powerful technique for separating enantiomers is chiral column chromatography . khanacademy.orgnih.gov In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. khanacademy.org This technique can be applied to either the final product, this compound, or its precursor acid.

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These processes operate under mild conditions and can provide excellent stereoselectivity, which is highly advantageous for producing chiral compounds. mdpi.com

Lipase-Catalyzed Transesterification and Esterification for this compound Production

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can effectively catalyze the reverse reactions: esterification and transesterification. mdpi.comunimi.it This capability is harnessed for the synthesis of esters like this compound.

The synthesis can be achieved through two primary lipase-catalyzed routes:

Direct Esterification: This involves the reaction between 3-hydroxytetradecanoic acid and benzyl alcohol.

Transesterification (Alcoholysis): This involves reacting a simple alkyl ester of 3-hydroxytetradecanoic acid (e.g., methyl 3-hydroxytetradecanoate) with benzyl alcohol.

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to facilitate easy separation and reuse of the biocatalyst. mdpi.com The reaction conditions, including solvent, temperature, and substrate molar ratio, are optimized to maximize the yield of the desired benzyl ester. researchgate.net The use of vinyl esters as acyl donors can also drive the reaction toward completion by producing a volatile byproduct.

Biotransformation of Precursor Molecules to Chiral 3-Hydroxytetradecanoic Acid by Microbial Systems

Biotransformation leverages the metabolic machinery of microorganisms to perform specific chemical conversions on a supplied substrate. medcraveonline.com This process is a powerful tool for producing chiral molecules like (R)-3-hydroxytetradecanoic acid, a key intermediate in fatty acid biosynthesis. nih.govnih.gov

Microorganisms, including bacteria, yeasts, and fungi, possess a diverse array of enzymes that can hydroxylate fatty acids with high regio- and stereoselectivity. nih.govnih.gov For instance, certain bacterial strains can convert tetradecanoic acid (myristic acid) or related precursors directly into 3-hydroxytetradecanoic acid. The process involves cultivating the selected microorganism and feeding it the precursor molecule. The microbial enzymes then carry out the desired hydroxylation reaction. medcraveonline.com This method offers a direct route to the chiral acid, often with high enantiomeric excess, bypassing the need for chemical resolution steps. hyphadiscovery.com

Biosynthetic Routes and Metabolic Engineering Strategies for Related Fatty Acid Esters

Understanding and manipulating the natural biosynthetic pathways in microorganisms opens up possibilities for producing valuable chemicals, including fatty acid esters, from simple renewable feedstocks.

Elucidation of Pathways for 3-Hydroxytetradecanoic Acid Biosynthesis in Microorganisms

In many bacteria, 3-hydroxytetradecanoic acid is a crucial component of lipopolysaccharides (LPS), which are major constituents of their outer membranes. researcher.life The biosynthesis of this hydroxy fatty acid is an integral part of the fatty acid synthesis (FAS) pathway. nih.gov The process begins with acetyl-CoA and malonyl-CoA as building blocks. A series of enzymatic reactions, including condensation, reduction, and dehydration, elongates the carbon chain. The key intermediate, (R)-3-hydroxyacyl-ACP, is formed during each elongation cycle. In the specific case of 3-hydroxytetradecanoic acid, the chain elongation process stops after reaching a 14-carbon length, and the hydroxy fatty acid is then channeled for its biological purpose, such as LPS assembly.

Key Enzyme Classes in Fatty Acid Biosynthesis:

| Enzyme Class | Function in Pathway |

|---|---|

| Acyl Carrier Protein (ACP) | Carries the growing fatty acid chain |

| Ketoacyl-ACP Synthase | Condensation (chain elongation) |

| Ketoacyl-ACP Reductase | Reduction of the keto group to a hydroxyl group |

| Hydroxyacyl-ACP Dehydratase | Dehydration (removal of water) |

Engineering Microbial Cell Factories for Enhanced Production of Fatty Acid Esters

Metabolic engineering aims to rationally modify the metabolic pathways of microorganisms to overproduce desired chemicals. mdpi.com For fatty acid esters, this involves redirecting cellular metabolism towards the synthesis of fatty acid precursors and then converting them into esters. oup.comaimspress.com

Several strategies are employed to engineer microbial hosts like Escherichia coli or Saccharomyces cerevisiae:

Enhancing Precursor Supply: Overexpressing genes involved in the production of acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acids. frontiersin.org

Blocking Competing Pathways: Deleting genes that divert fatty acyl-CoAs into other metabolic pathways, such as β-oxidation (fatty acid degradation). nih.gov

Introducing Ester Synthesis Capability: Expressing a heterologous wax ester synthase or an alcohol acyltransferase. These enzymes catalyze the final step of ester formation by combining a fatty acyl-CoA with an alcohol. oup.com

Increasing Alcohol Availability: Engineering pathways for the production of alcohols, such as ethanol (B145695) or longer-chain alcohols, which serve as the second substrate for ester synthesis.

Through these combined approaches, microbial strains can be developed as "cell factories" capable of producing significant quantities of various fatty acid esters from simple sugars. nih.gov

Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris) as Bioproduction Platforms

Yeast, particularly Saccharomyces cerevisiae, serves as a robust and versatile chassis for producing fatty acid-derived chemicals. Its tolerance to harsh industrial conditions and the extensive available genetic tools make it an attractive platform for metabolic engineering. frontiersin.org The de novo biosynthesis of specific 3-hydroxy fatty acids in yeast requires significant engineering, as they are not native products.

The strategy involves engineering the yeast fatty acid synthase (FAS) to produce the desired C14 backbone and introducing heterologous enzymes to perform the necessary hydroxylation. The native yeast FAS predominantly produces C16 and C18 fatty acids. oup.com However, by engineering the FAS complex, production can be shifted towards medium-chain fatty acids like tetradecanoate (B1227901) (C14). scienceopen.com

Once tetradecanoic acid is produced, a subsequent hydroxylation step is required. This is often achieved by introducing cytochrome P450 monooxygenases, which can hydroxylate fatty acids at specific positions. scienceopen.com The combination of an engineered FAS for C14 production and a P450 enzyme for hydroxylation can establish a de novo pathway for 8-hydroxyoctanoic acid, demonstrating the feasibility of this approach for other chain lengths. scienceopen.com

Table 1: Engineered Yeast Systems for Hydroxy Fatty Acid Production This table summarizes key strategies and findings in engineering yeast for the production of hydroxy fatty acid precursors.

| Host Organism | Engineering Strategy | Target Product | Key Findings |

| Saccharomyces cerevisiae | Engineered fatty acid synthase (FAS) for medium-chain production; Expression of heterologous cytochrome P450 system. scienceopen.com | 8-hydroxyoctanoic acid | Achieved de novo biosynthesis up to 3 mg/L; Identified P450 activity and heme cofactor availability as limiting factors. scienceopen.com |

| Saccharomyces cerevisiae | Overexpression of acetyl-CoA carboxylase (ACC1) and malonyl-CoA-dependent pathways. nih.gov | 3-hydroxypropionic acid | Increased precursor (malonyl-CoA) supply, boosting final product titer significantly. nih.gov |

| Saccharomyces cerevisiae | Introduction of fatty acyl-CoA reductase (mFAR1) and overexpression of acetyl-CoA pathway genes (PDC1, ALD6, ACS). oup.com | Fatty Alcohols (derived from fatty acids) | Increased fatty alcohol levels by 96%, demonstrating the importance of precursor supply for downstream products. oup.com |

Bacterial Systems (e.g.,Escherichia coli) for Tailored Fatty Acid Ester Biosynthesis

Bacterial systems, especially Escherichia coli, are highly effective platforms for producing tailored fatty acids and their derivatives due to their rapid growth and well-characterized genetics. researchgate.net The biosynthesis of (R)-3-hydroxytetradecanoate in engineered E. coli leverages components from both the native fatty acid synthesis (FAS) pathway and heterologous polyhydroxyalkanoate (PHA) biosynthetic pathways. nih.govfrontiersin.org

The general strategy involves three key steps:

Chain-Length Specificity : The native E. coli FAS produces a range of acyl-ACP (acyl carrier protein) intermediates. To specifically generate the C14 backbone, medium-chain-specific acyl-ACP thioesterases (TEs) are introduced. These enzymes cleave the C14-ACP intermediate, releasing free tetradecanoic acid and preventing further elongation. frontiersin.org

Activation to Coenzyme A Thioester : The released fatty acid is activated to tetradecanoyl-CoA by an acyl-CoA synthetase (FadD). frontiersin.org

Conversion to 3-Hydroxy Form : The core of the pathway involves introducing enzymes from natural PHA producers. A β-ketoacyl-CoA thiolase (PhaA) condenses two acetyl-CoA molecules, and an acetoacetyl-CoA reductase (PhaB) reduces the intermediate to (R)-3-hydroxybutyryl-CoA. More direct pathways can utilize enzymes that convert longer-chain acyl-CoAs into their 3-hydroxy counterparts. The 3-hydroxyacyl-ACP generated during the fatty acid elongation cycle is a key intermediate. nih.govnih.gov

Notably, some bacteria, such as Bacillus subtilis, naturally produce lipopeptides that contain a variety of 3-hydroxy fatty acids, including 3-hydroxy-tetradecanoate, as part of their secondary metabolism. nih.gov

Table 2: Bacterial Production Strategies for Medium-Chain Hydroxy Fatty Acids This table outlines different bacterial systems and enzymatic approaches for producing the 3-hydroxytetradecanoate precursor.

| Host Organism/Enzyme Source | Engineering Strategy | Key Enzyme(s) | Outcome |

| Escherichia coli | Co-expression of a medium-chain specific thioesterase and a P450 monooxygenase. frontiersin.org | Plant Thioesterase (e.g., CpFatB2), P450BM3 | Selective production of medium-chain ω-1/2/3 hydroxy fatty acids. frontiersin.org |

| Bacillus subtilis | Natural production via secondary metabolism. nih.gov | Native lipopeptide synthesis pathway | Naturally produces a mixture of 3-hydroxy fatty acids, including 3-OH-C14, as part of surfactin-like biosurfactants. nih.gov |

| Cupriavidus necator (formerly Ralstonia eutropha) | Natural PHA producer often engineered for specific monomer incorporation. mdpi.com | PHA Synthase (PhaC), β-Ketoacyl-CoA thiolase (PhaA), Acetoacetyl-CoA reductase (PhaB) | Model organism for producing various PHAs; can be engineered to favor incorporation of specific medium-chain monomers. mdpi.com |

Optimization of Metabolic Flux and Enzyme Expression for Precursor Availability

Achieving high titers of 3-hydroxytetradecanoate requires extensive metabolic engineering to channel carbon flux towards the desired product and ensure a balanced supply of precursors and cofactors. mdpi.com Key optimization strategies focus on precursor supply, redox balance, and pathway regulation.

Precursor Supply : The primary building blocks for fatty acid synthesis are acetyl-CoA and malonyl-CoA. nih.gov Engineering efforts often involve upregulating the pathways that produce these precursors. In yeast, this can include overexpressing pyruvate (B1213749) decarboxylase (PDC1), acetaldehyde (B116499) dehydrogenase (ALD6), and acetyl-CoA synthetase (ACS) to boost cytosolic acetyl-CoA pools. oup.com Overexpression of acetyl-CoA carboxylase (ACC1), which converts acetyl-CoA to malonyl-CoA, is another critical step to increase the direct precursor for fatty acid elongation. nih.gov

Redox and Cofactor Balance : The synthesis of fatty acids and the reduction steps to form 3-hydroxyacyl-CoAs are highly dependent on the reducing equivalent NADPH. oup.comnih.gov Metabolic strategies aim to increase the availability of NADPH. This can be achieved by engineering the pentose (B10789219) phosphate (B84403) pathway or by introducing heterologous enzymes, such as an NADPH-generating glyceraldehyde-3-phosphate dehydrogenase (GAPN), to create additional NADPH regeneration pathways. nih.gov

Table 3: Targets for Metabolic Engineering and Optimization This table details specific genes and pathways targeted to enhance the production of fatty acid precursors.

| Target | Strategy | Host Organism Example | Rationale |

| Acetyl-CoA Supply | Overexpression of PDC1, ALD6, ACSse | Saccharomyces cerevisiae oup.comnih.gov | Increases the pool of cytosolic acetyl-CoA, the primary building block for fatty acid synthesis. |

| Malonyl-CoA Supply | Overexpression of Acetyl-CoA Carboxylase (ACC1) | Saccharomyces cerevisiae nih.gov | Boosts the direct precursor for the fatty acid synthase complex, increasing overall flux. |

| NADPH Availability | Overexpression of NADPH-specific enzymes (e.g., GAPN) | Saccharomyces cerevisiae nih.gov | Enhances the supply of reducing equivalents required for the reductive steps in fatty acid synthesis. |

| Fatty Acid Degradation | Deletion of β-oxidation pathway genes (e.g., fadR, fadD) | Escherichia coli frontiersin.org | Prevents the breakdown of fatty acid intermediates and the final product, increasing net accumulation. |

| Central Carbon Metabolism | Optimization of carbon source utilization and flux distribution | Cupriavidus necator mdpi.com | Directs more carbon from central pathways (e.g., glycolysis) towards the PHA/fatty acid biosynthetic pathway. |

Advanced Analytical Methodologies for Characterization and Quantification of Benzyl 3 Hydroxytetradecanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of Benzyl (B1604629) 3-hydroxytetradecanoate (B1260086). Various methods are employed to resolve the compound from synthetic precursors, byproducts, and to quantify its presence in different matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Quantitative Analysis

Due to its relatively high molecular weight and low volatility, direct analysis of Benzyl 3-hydroxytetradecanoate by Gas Chromatography (GC) is challenging. Therefore, derivatization is a mandatory step to convert the molecule into a more volatile and thermally stable form. The hydroxyl group is the primary site for derivatization.

Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This process significantly increases the volatility of the analyte.

Benzylation: While the ester is already a benzyl ester, derivatization of the hydroxyl group can be performed using reagents like benzyl chloroformate (BCF) under specific conditions. nih.govrsc.org This can be particularly useful in methods developed for quantifying a range of fatty acids. nih.govrsc.orgresearchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the capillary column stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard. nih.gov The method can be validated for linearity, precision, and accuracy, with limits of detection often reaching the picogram level. nih.govrsc.orgresearchgate.net

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, or Benzyl Chloroformate (BCF) |

| GC Column | DB-35MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temp 70-100°C, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected Fragments (TMS Derivative) | Ions corresponding to the benzyl group (m/z 91), cleavage alpha to the silyloxy group, and the molecular ion. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound without the need for derivatization. researchgate.net Since the compound lacks a strong chromophore for UV-Vis detection, alternative detection methods are necessary. The Evaporative Light Scattering Detector (ELSD) is highly suitable for this purpose.

The principle of HPLC-ELSD involves three stages:

Nebulization: The column eluent, containing the analyte, is sprayed with an inert gas (like nitrogen) to form a fine mist of droplets.

Evaporation: The droplets pass through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

Detection: The analyte particles are carried into a high-intensity light beam. The amount of light scattered by the particles is measured by a photodiode or photomultiplier tube, which generates a signal proportional to the mass of the analyte.

Reversed-phase HPLC is the most common mode for separation, utilizing a C18 or C8 stationary phase. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically employed to achieve good resolution. fishersci.comscirp.org The ELSD response is dependent on the analyte's mass and is less affected by its optical properties, making it a quasi-universal detector for such compounds. nih.gov Method validation ensures good reproducibility and stability, which is crucial for accurate quantification. fishersci.com

Table 2: Typical HPLC-ELSD Conditions for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with 60% B, increasing to 100% B over 20-30 min) |

| Flow Rate | 0.5 - 1.0 mL/min |

| ELSD Nebulizer Temperature | 30 - 40 °C |

| ELSD Evaporator Temperature | 40 - 60 °C |

| Nebulizer Gas (Nitrogen) Pressure | 3.0 - 4.0 bar |

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Purity Determination

The carbon at the 3-position of the tetradecanoate (B1227901) chain is a stereocenter, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-Benzyl 3-hydroxytetradecanoate and (S)-Benzyl 3-hydroxytetradecanoate. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

Chiral HPLC is the most widely used method for this purpose. unife.it It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are particularly effective for resolving the enantiomers of 3-hydroxy fatty acids and their derivatives. researchgate.netnih.gov

The separation can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase modes, depending on the specific column and analyte characteristics. nih.gov The choice of mobile phase composition and additives is critical for optimizing the resolution between the two enantiomer peaks. csfarmacie.cz Detection can be achieved using ELSD or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. nih.gov

Table 3: Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Amylose or cellulose derivatives on silica gel (e.g., Chiralpak IA/AD) |

| Mode | Normal Phase or Reversed Phase |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixture (e.g., 98:2 v/v) |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with acidic or basic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detector | ELSD, UV (if derivatized), or MS |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the identity and arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. vt.edu A combination of 1D (¹H, ¹³C) and 2D-NMR experiments allows for the unambiguous assignment of all protons and carbons in this compound. st-andrews.ac.uk

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key expected signals include a multiplet for the aromatic protons of the benzyl group, a singlet for the benzylic methylene (B1212753) protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the methylene protons adjacent to the ester carbonyl, the long aliphatic chain, and the terminal methyl group.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. This includes the ester carbonyl carbon, the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group (methine), and the various methylene and methyl carbons of the long alkyl chain.

2D-NMR: Two-dimensional NMR experiments are crucial for confirming the molecular structure. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. hmdb.ca HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular framework, such as confirming the connection between the benzyl group and the ester oxygen. ukm.my

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Aromatic C-H (Benzyl) | ~7.35 (m, 5H) | ~128.5 (ortho, meta), ~128.7 (para) | Protons on the phenyl ring. |

| Aromatic C (ipso) | - | ~135.8 | Quaternary carbon of the phenyl ring attached to the CH₂ group. |

| Benzylic CH₂ | ~5.12 (s, 2H) | ~66.5 | Methylene protons between the phenyl ring and ester oxygen. |

| Ester C=O | - | ~173.2 | Carbonyl carbon of the ester group. |

| CH₂ (Position 2) | ~2.45 (d, 2H) | ~43.5 | Methylene protons alpha to the carbonyl group. |

| CH-OH (Position 3) | ~4.01 (m, 1H) | ~68.1 | Methine proton on the carbon with the hydroxyl group. |

| CH₂ (Position 4) | ~1.50 (m, 2H) | ~36.8 | Methylene protons adjacent to the CH-OH group. |

| Alkyl Chain (CH₂)n | ~1.26 (br s) | ~22.7 - 31.9 | Bulk methylene protons of the long alkyl chain. |

| Terminal CH₃ | ~0.88 (t, 3H) | ~14.1 | Terminal methyl group of the tetradecanoate chain. |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. youtube.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum will confirm the presence of the key hydroxyl and ester functionalities. specac.com

Key characteristic absorption bands include:

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. libretexts.org

Strong, sharp C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) for the aliphatic parts of the molecule, and weaker C-H stretches just above 3000 cm⁻¹ for the aromatic ring. researchgate.net

A very strong and sharp absorption band around 1735 cm⁻¹ for the C=O (carbonyl) stretching vibration of the ester group. specac.comresearchgate.net

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring. libretexts.org

Strong C-O stretching vibrations in the fingerprint region, typically between 1300-1100 cm⁻¹, corresponding to the C-O single bonds of the ester and the alcohol. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretch | 2960 - 2850 | Strong |

| Ester (C=O) | Stretch | ~1735 | Very Strong, Sharp |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Ester/Alcohol (C-O) | Stretch | 1300 - 1100 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). creative-proteomics.comcreative-proteomics.com This accuracy allows for the determination of the elemental formula of a molecule, a critical first step in its structural elucidation. nih.gov For this compound (C₂₁H₃₄O₃), the theoretical monoisotopic mass is 334.250795 Da. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this mass with errors in the low parts-per-million (ppm) range, thereby confirming the elemental composition with high confidence. youtube.comnih.gov

Beyond accurate mass measurement of the parent ion, HRMS is coupled with fragmentation techniques (MS/MS or MSⁿ) to probe the molecule's structure. By inducing fragmentation of the ionized this compound, a unique fragmentation pattern is generated, which acts as a structural fingerprint. The fragmentation of benzyl esters typically involves characteristic losses. miamioh.edunih.gov For this compound, key fragmentation pathways would include the cleavage of the ester bond and rearrangements related to the benzyl and hydroxyl groups. A prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic feature in the mass spectra of benzyl-containing compounds. youtube.comlibretexts.org Other significant fragments would arise from the loss of water from the hydroxyl group and cleavage along the fatty acid chain.

Table 1: Illustrative HRMS Data for this compound ([M+H]⁺)

| Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Elemental Formula |

|---|---|---|---|

| 335.25807 | 335.25791 | -0.48 | C₂₁H₃₅O₃ |

This interactive table provides hypothetical high-resolution mass spectrometry data for the protonated parent ion and a key fragment of this compound, demonstrating the sub-ppm mass accuracy achievable with HRMS.

Hyphenated and Advanced Analytical Approaches

For the analysis of this compound in complex samples such as biological fluids or environmental extracts, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comresearchgate.net LC provides a physical separation of the target analyte from other matrix components based on its physicochemical properties, such as polarity. nih.gov Reversed-phase liquid chromatography is commonly employed for the analysis of lipids and related molecules. pnas.org

Following chromatographic separation, the analyte enters the mass spectrometer, where tandem mass spectrometry (MS/MS) provides another dimension of specificity and sensitivity. In a typical LC-MS/MS workflow using a triple quadrupole mass spectrometer, a specific precursor ion (e.g., the protonated molecule of this compound at m/z 335.26) is selected in the first quadrupole. nih.gov This precursor ion is then fragmented in the collision cell, and specific product ions (e.g., m/z 91.05 for the tropylium ion) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the quantification of the analyte at very low concentrations, even in the presence of co-eluting interferences. nih.gov

Table 2: Proposed LC-MS/MS Parameters for this compound Detection

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 335.26 |

| Product Ion 1 (m/z) | 91.05 (Quantitative) |

| Product Ion 2 (m/z) | 227.17 (Qualitative) |

| Collision Energy (eV) | 20 |

This interactive table outlines a potential Multiple Reaction Monitoring (MRM) method for the sensitive and specific detection of this compound.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis in terms of resolution and mass accuracy. nih.govunl.edu The resolving power of FT-ICR MS can exceed 1,000,000, which allows for the separation of ions with extremely close m/z values (isobaric interferences) that would be indistinguishable with lower-resolution instruments. acs.org This capability is particularly valuable in lipidomics and metabolomics, where the chemical space is incredibly dense and complex. acs.orgresearchgate.net

The application of FT-ICR MS to the analysis of this compound would enable the confident assignment of its elemental formula based on its exact mass and the fine isotopic pattern of the molecular ion. nih.gov The ultra-high resolution can resolve the isotopic peaks of the molecule, providing an additional layer of confirmation for its elemental composition. While often used for direct infusion analysis of complex mixtures, coupling FT-ICR MS with a chromatographic front-end further enhances its analytical power for targeted studies. acs.org

The development of a robust and reliable analytical method for the quantification of this compound in a specific matrix (e.g., plasma, soil, water) requires a thorough validation process. nih.gov Method validation ensures that the analytical procedure is fit for its intended purpose and provides data of known quality. The key parameters assessed during method validation typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control samples at different concentration levels. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Recovery: The efficiency of the sample extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

A comprehensive validation process, following established guidelines, is crucial for ensuring the reliability and defensibility of the analytical data generated for this compound. proquest.com

Structure Activity Relationship Studies and Design of Benzyl 3 Hydroxytetradecanoate Derivatives

Synthesis of Analogues with Modified Alkyl Chain Lengths and Hydroxyl Substitutions

The 14-carbon alkyl chain (tetradecanoate) and the hydroxyl group at the C-3 position are key features of the molecule that can be systematically altered. Research into related 3-hydroxy fatty acids (HFAs) provides a blueprint for how such modifications can be achieved.

Alkyl Chain Length Modification: The length of the fatty acid chain is a critical determinant of the biological activity of lipopeptide biosurfactants. nih.gov Synthetic strategies allow for the creation of a library of HFA analogues with varying chain lengths. A common approach involves using a versatile precursor that can be elongated through methods like cross-metathesis. nih.govfrontiersin.org This technique allows for the synthesis of HFAs with different chain lengths, providing a range of molecules to test for specific properties. nih.govfrontiersin.org For instance, analogues of Benzyl (B1604629) 3-hydroxytetradecanoate (B1260086) could be synthesized with shorter (e.g., 3-hydroxydodecanoate) or longer (e.g., 3-hydroxyhexadecanoate) alkyl chains. Studies on other fatty acid esters of hydroxy fatty acids (FAHFAs) have explored analogues with different numbers of carbons in the fatty acid chain to probe their anti-inflammatory properties. mdpi.com

Hydroxyl Group Substitution: The position of the hydroxyl group along the alkyl chain can also be modified. While the target molecule features a hydroxyl group at the C-3 position, analogues can be synthesized with the hydroxyl group at other positions, such as C-2 or at omega (ω) positions. frontiersin.orgpnas.org The synthesis of such positional isomers allows researchers to probe the importance of the hydroxyl group's location for receptor binding or enzymatic interaction. For example, fatty acid 2-hydroxylase (FA2H) is an enzyme that specifically introduces a hydroxyl group at the C-2 position of fatty acids, a modification crucial for certain biological processes. pnas.org

Table 1: Examples of Synthesized 3-Hydroxy Fatty Acid Analogues with Varied Chain Lengths This table is illustrative and based on synthetic capabilities for the broader class of 3-hydroxy fatty acids.

| Analogue Name | Alkyl Chain Length | Potential Synthetic Approach |

|---|---|---|

| Benzyl 3-hydroxydodecanoate | C12 | Cross-metathesis from shorter precursor |

| Benzyl 3-hydroxytetradecanoate | C14 | (Parent Compound) |

| Benzyl 3-hydroxypentadecanoate | C15 | Cross-metathesis from shorter precursor |

| Benzyl 3-hydroxyhexadecanoate | C16 | Cross-metathesis from shorter precursor |

Exploration of Different Alcohol Moieties in Ester Derivatives and Their Impact on Properties

The benzyl group in this compound is another key site for modification. Replacing the benzyl alcohol moiety with other alcohols can significantly alter the molecule's physicochemical properties, such as solubility, stability, and cell permeability, which in turn affects its biological activity.

The process of esterification allows for the coupling of the 3-hydroxytetradecanoic acid with a wide variety of alcohols. researchgate.net Studies on other classes of bioactive molecules have demonstrated the profound impact of altering the ester group. For example, when various esters of the steroid 11β-hydroxyestrone were synthesized, the 11β-formoxyestrone (a very small ester group) was found to be 1,625 times more active in uterotropic assays than the parent alcohol. nih.gov As the size of the ester group increased (e.g., acetate, propionate, butyrate), the biological activity sharply decreased. nih.gov Similarly, the esterification of resveratrol (B1683913) with short-chain fatty acids like butyric acid resulted in a derivative with improved biological activity compared to the parent compound. nih.gov

These findings suggest that modifying the ester moiety of 3-hydroxytetradecanoate could yield derivatives with fine-tuned properties. Replacing the relatively large benzyl group with smaller alkyl groups (e.g., methyl, ethyl) or more polar groups could enhance water solubility, while using larger, more lipophilic alcohols could improve partitioning into lipid membranes.

Table 2: Potential Impact of Modifying the Alcohol Moiety on Ester Properties This table presents hypothetical modifications based on established structure-activity relationship principles.

| Ester Derivative | Alcohol Moiety | Expected Impact on Properties | Rationale/Supporting Principle |

|---|---|---|---|

| Methyl 3-hydroxytetradecanoate | Methyl | Increased water solubility, potential change in cell permeability | Smaller, more polar ester group |

| Ethyl 3-hydroxytetradecanoate | Ethyl | Moderately increased solubility | Small alkyl ester group |

| This compound | Benzyl | High lipophilicity, good membrane interaction | Aromatic, non-polar group |

| Butyl 3-hydroxytetradecanoate | Butyl | Increased lipophilicity compared to methyl/ethyl esters | Larger alkyl group |

Impact of Stereochemistry (R vs. S Configuration) at the C-3 Position on Biological Activity and Synthetic Utility

The carbon at the C-3 position, which bears the hydroxyl group, is a chiral center. This means this compound can exist as two different stereoisomers (enantiomers): (R)-Benzyl 3-hydroxytetradecanoate and (S)-Benzyl 3-hydroxytetradecanoate. Stereochemistry plays a pivotal role in biological systems, as enzymes and receptors are themselves chiral and often interact preferentially with only one enantiomer of a substrate or ligand.

Consequently, the biological activities of the (R) and (S) enantiomers can be dramatically different. Studies on related FAHFAs have shown that stereoisomers possess distinct biological functions. nih.govresearchgate.net For instance, while both R- and S- enantiomers of 9-palmitic acid hydroxy stearic acid (9-PAHSA) exhibit anti-inflammatory effects, only the S-9-PAHSA isomer potentiates glucose-stimulated insulin (B600854) secretion and glucose uptake. nih.govresearchgate.net This highlights that different biological targets (e.g., inflammatory pathways vs. glucose metabolism pathways) can have different stereochemical requirements.

This biological specificity creates a high demand for stereoselective synthesis methods that can produce enantiomerically pure (R)- or (S)-3-hydroxy fatty acids. nih.gov Synthetic routes using chiral auxiliaries or enzyme-catalyzed reactions have been developed to achieve high enantiomeric purity, enabling the preparation of specific stereoisomers for biological evaluation. nih.govfrontiersin.orgnih.gov The ability to synthesize both (R)- and (S)-Benzyl 3-hydroxytetradecanoate is therefore of high synthetic utility, as it allows for a precise investigation into the stereochemical requirements of its biological targets.

Table 3: Differential Biological Activities of Stereoisomers in Related Hydroxy Fatty Acid Esters

| Compound Family | Stereoisomer | Observed Biological Activity | Reference |

|---|---|---|---|

| 9-PAHSA | S-9-PAHSA | Potentiates glucose-stimulated insulin secretion; enhances glucose uptake; anti-inflammatory | nih.govresearchgate.net |

| 9-PAHSA | R-9-PAHSA | Anti-inflammatory only; does not significantly affect glucose uptake or insulin secretion | nih.govresearchgate.net |

| 3-HEPE | (R)-3-HEPE | Levorotary optical rotation ([α]D = -10.5°) | nih.gov |

| 3-HEPE | (S)-3-HEPE | Dextrorotary optical rotation ([α]D = +11.1°) | nih.gov |

Rational Design of Modified this compound Structures for Specific Academic Applications

Rational design involves using the knowledge from SAR studies to create novel molecules with specific, predetermined functions for research purposes. By modifying the structure of this compound, scientists can develop chemical tools to probe biological systems or create compounds with optimized properties for particular applications.

One academic application is the development of molecular probes to study enzyme-substrate interactions. For example, by synthesizing a series of this compound analogues with varying alkyl chain lengths, researchers can determine the optimal chain length for binding to a specific enzyme's active site. This was demonstrated in a study where analogues of 9-PAHSA were synthesized to find the most potent inhibitor of IL-6 production, revealing that a shorter acyl chain was more effective. mdpi.com

Another application is in the field of agriculture, where derivatives of 3-hydroxy fatty acids are being designed as "elicitors" to stimulate the natural immune systems of crops. nih.govfrontiersin.org Creating a library of these compounds is crucial for understanding their mechanism of action and designing more potent, eco-friendly crop protection agents. nih.govfrontiersin.org Similarly, fatty acid derivatives have been rationally designed to attach to protein drugs, a strategy used to extend the half-life of the therapeutic in the body. researchgate.net

For this compound, rational design could involve:

Varying the alkyl chain length to optimize its fit as a substrate for enzymes involved in lipid metabolism.

Altering the ester moiety to create derivatives with fluorescent tags or reactive groups, allowing them to be used as probes to label and identify binding proteins.

Synthesizing both (R) and (S) enantiomers to determine the stereochemical preference of uncharacterized biological pathways or receptors that may interact with this class of lipids.

These rationally designed structures serve as invaluable tools in academic research, helping to elucidate complex biological processes and providing a foundation for the development of new technologies.

Future Research Directions and Emerging Paradigms

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Studying Biological Roles and Pathways

Currently, there is a notable absence of specific metabolomic or transcriptomic studies focused on Benzyl (B1604629) 3-hydroxytetradecanoate (B1260086). Future research leveraging these powerful "omics" technologies will be critical in elucidating its potential biological significance.

Metabolomics: Untargeted metabolomics screens could be designed to identify Benzyl 3-hydroxytetradecanoate in various biological tissues and fluids. A key objective would be to determine if it is an endogenous lipid and, if so, to quantify its levels in different physiological and pathological states. Integrated analyses could reveal correlations between the abundance of this compound and specific metabolic pathways, such as fatty acid metabolism or signaling cascades. researchgate.netnih.govmdpi.comnih.govmdpi.com

Transcriptomics: Should this compound be identified as a bioactive molecule, transcriptomic studies (RNA-seq) on cells or tissues treated with this compound would be essential. Such experiments could identify genes and entire signaling pathways that are upregulated or downregulated in its presence, offering mechanistic insights into its cellular functions. researchgate.netnih.govmdpi.com This approach could reveal if this compound influences processes like inflammation, glucose metabolism, or cellular proliferation, similar to other recently discovered FAHFAs. nih.govnih.gov

The table below outlines a potential experimental framework for future omics studies on this compound.

| Omics Technology | Potential Research Question | Experimental Approach | Expected Outcome |

| Metabolomics | Is this compound an endogenous metabolite? | Untargeted LC-MS/MS analysis of various biological samples (e.g., adipose tissue, serum). | Identification and quantification of the compound; correlation with disease states. |

| Transcriptomics | What are the cellular targets and pathways of this compound? | RNA-sequencing of cell lines (e.g., adipocytes, macrophages) treated with synthesized this compound. | Identification of differentially expressed genes and affected biological pathways. |

| Integrated Omics | How does this compound function within the broader metabolic network? | Combined metabolomic and transcriptomic analysis of a model organism or cell culture system. | A systems-level understanding of the compound's biological role and mechanism of action. |

Development of Novel Biocatalytic and Chemo-Enzymatic Systems for Sustainable Production of Stereoisomers

The 3-hydroxy position of the tetradecanoate (B1227901) backbone represents a chiral center, meaning this compound can exist as two distinct stereoisomers, (R)- and (S)-. The biological activities of such molecules are often stereospecific. Future research must therefore focus on developing sustainable and selective methods for producing each stereoisomer in high purity.

Biocatalysis: The use of isolated enzymes, such as lipases or esterases, offers a green and highly selective route for the synthesis of chiral esters. nih.gov Future work could involve screening enzyme libraries for their ability to catalyze the esterification of 3-hydroxytetradecanoic acid with benzyl alcohol with high enantioselectivity. mdpi.com Whole-cell biocatalysis, using engineered microorganisms, could also be explored to produce the 3-hydroxy fatty acid precursor or the final benzyl ester directly from simple carbon sources. nih.gov

Chemo-enzymatic Synthesis: A hybrid approach, combining traditional chemical synthesis with enzymatic resolution, is a powerful strategy. nih.govuu.nlmdpi.com For instance, a racemic mixture of this compound could be synthesized chemically, followed by an enzymatic kinetic resolution where an enzyme selectively acylates or hydrolyzes one of the two stereoisomers, allowing for their separation. mdpi.com This would enable the production of both (R)- and (S)-Benzyl 3-hydroxytetradecanoate for biological evaluation. nih.gov

Advanced Computational Chemistry and Molecular Modeling in Predicting Molecular Interactions and Optimizing Synthetic Routes

Computational tools are poised to accelerate research on this compound significantly, from predicting its properties to refining its synthesis.

Molecular Docking: Once potential protein targets are identified through omics studies, molecular docking simulations can be employed to predict how the (R)- and (S)-isomers of this compound bind to these targets. These computational models can provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its biological activity, helping to explain why one stereoisomer might be more active than the other. researchgate.netresearchgate.net

Reaction Modeling: Computational chemistry can also be used to model and optimize synthetic routes. mdpi.com For instance, density functional theory (DFT) calculations could be used to investigate the reaction mechanisms of different catalysts (both chemical and enzymatic) for the esterification process. researchgate.net This can help in selecting the most efficient catalyst and reaction conditions, thereby reducing the need for extensive empirical screening and accelerating the development of scalable synthesis protocols. researchgate.net

Exploration of this compound as a Building Block in New Bio-Based Materials and Chemical Biology Tools

The bifunctional nature of this compound (containing both a hydroxyl group and an ester) makes it an interesting candidate as a synthon, or building block, for larger molecules and materials.

Bio-Based Polymers: (R)-3-hydroxyalkanoates are the natural monomers for polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. nih.gov Future research could explore the potential of this compound as a monomer or additive in polymerization reactions. The benzyl group could impart unique properties, such as altered thermal characteristics or hydrophobicity, to the resulting polymers. wur.nl Its incorporation into existing bioplastics like polylactic acid (PLA) or PHAs could lead to new materials with tailored properties for specific applications. wur.nlresearchgate.net

Chemical Biology Tools: The structure of this compound could be modified to create chemical biology probes. For example, a "clickable" alkyne or azide (B81097) group could be incorporated into the benzyl or tetradecanoate moiety. Such modified probes could be used in cell-based experiments to identify binding partners and further elucidate the compound's mechanism of action. mdpi.com

Addressing Stereoisomeric Purity Challenges in Scalable Synthesis for Fundamental Academic Research

A significant hurdle for the academic research community will be the accessible and scalable synthesis of stereoisomerically pure this compound. While methods for producing chiral 3-hydroxy esters exist, they often require multi-step syntheses or specialized chiral auxiliaries, which can be resource-intensive and difficult to scale up. unit.noresearchgate.net

Future research should focus on developing robust and cost-effective synthetic strategies that can provide gram-scale quantities of both the (R)- and (S)-isomers. This could involve:

Development of novel asymmetric catalysts: Creating new, highly efficient catalysts specifically for the asymmetric reduction of a keto-ester precursor or for the enantioselective esterification.

Optimization of enzymatic resolutions: Improving the efficiency and scalability of biocatalytic methods to achieve high yields and excellent enantiomeric excess. nih.gov

Streamlining purification processes: Devising simpler methods for separating the two stereoisomers after resolution, which is often a bottleneck in scalable synthesis.

Solving these challenges is paramount, as the availability of stereoisomerically pure samples is a prerequisite for accurately assessing the biological activities and therapeutic potential of this compound. The table below summarizes the key challenges and potential solutions.

| Challenge | Potential Solution | Key Research Area |

| Low availability of chiral precursors | Asymmetric synthesis from simple starting materials. | Development of new chiral catalysts and reagents. |

| Inefficient separation of stereoisomers | Enzymatic kinetic resolution; Chiral chromatography. | Biocatalyst engineering; Advanced chromatographic methods. |

| High cost of scalable production | Use of whole-cell biocatalysts; Continuous flow synthesis. | Metabolic engineering; Process analytical technology (PAT). |

| Lack of analytical standards | Dedicated synthesis and characterization of pure isomers. | Organic synthesis and structural elucidation (NMR, MS). |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Benzyl 3-hydroxytetradecanoate, and how do their yields vary under different conditions?

- This compound (CAS 88862-84-4) is synthesized via esterification of 3-hydroxytetradecanoic acid with benzyl alcohol. Key methods include:

- Acid-catalyzed esterification : Kusama et al. (1991) achieved ~59% yield using conventional acid catalysis under reflux conditions .

- Enantioselective synthesis : Charon et al. (1984) reported 97% yield for the (R)-enantiomer using chiral auxiliaries, highlighting the role of stereochemistry in reaction efficiency .

- Solid-phase synthesis : Martin et al. (2006) utilized resin-based methods for high-purity isolation, though yields were not explicitly stated .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : ¹H and ¹³C NMR identify hydroxyl (δ ~1.5 ppm), ester carbonyl (δ ~170 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 335.251 (theoretical 334.251 g/mol) .

Advanced Research Questions

Q. How can statistical experimental design improve the optimization of this compound synthesis?

- Factorial design : A 2³ Yates pattern (e.g., variables: molar ratio, temperature, catalyst concentration) identifies synergistic effects. For example, increasing benzyl alcohol stoichiometry and reaction temperature may enhance yield nonlinearly .

- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 1:1.5 acid:alcohol ratio, 5 wt% catalyst) .

- Data contradiction resolution : Discrepancies in reported yields (e.g., 59% vs. 97%) often arise from catalyst choice or enantiomeric control; replicate trials with DOE reduce variability .

Q. What enantioselective strategies are effective for synthesizing (R)-Benzyl 3-hydroxytetradecanoate?

- Chiral catalysts : Lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic mixtures, favoring the (R)-enantiomer in transesterification .

- Asymmetric hydrogenation : Use of Rhodium-DuPhos complexes reduces β-keto esters to (R)-3-hydroxytetradecanoate precursors with >90% ee .

- Method validation : Polarimetry or chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess .

Q. How do catalytic mechanisms influence the synthesis of this compound?

- Brønsted acids (e.g., H₂SO₄) : Protonate the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. Side reactions (e.g., dehydration) occur at >100°C .

- Solid acid catalysts (e.g., ammonium cerium phosphate) : Provide Lewis acid sites for carbonyl activation, minimizing side products. Catalyst recyclability is critical for sustainability .

- Enzymatic catalysis : Thermomyces lanuginosus lipase operates under mild conditions (40°C, pH 7) but requires solvent optimization (e.g., tert-butanol) for high activity .

Q. What advanced techniques resolve structural ambiguities or purity issues in this compound?

- X-ray crystallography : Confirms absolute configuration of crystalline derivatives (e.g., (R)-enantiomer) .

- 2D NMR (COSY, HSQC) : Assigns complex proton environments in branched esters .

- Isotopic labeling : Deuterated benzyl alcohol traces reaction pathways via GC-MS .

Q. Are there biochemical applications of this compound in protein engineering or drug design?

- Protein modification : Analogous to genetically encoded glutamic acid benzyl esters, this compound may serve as a protecting group in peptide synthesis or enzyme immobilization .

- Structure-activity relationships (SAR) : Modifications to the hydroxyl or benzyl group (e.g., methylation, fluorination) could alter bioactivity. Computational docking (AutoDock Vina) predicts binding affinities to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.